molecular formula C18H19NO4 B7964037 Methyl 3-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoate

Methyl 3-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoate

Cat. No.: B7964037
M. Wt: 313.3 g/mol
InChI Key: DUAAQRNTUAYGMI-UHFFFAOYSA-N
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Description

Methyl 3-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoate is an organic compound with a complex structure It is characterized by the presence of an ethylcarbamoyl group attached to a phenyl ring, which is further connected to a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the preparation of intermediates, followed by the coupling reaction and subsequent purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

Methyl 3-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby influencing various physiological processes.

Comparison with Similar Compounds

Methyl 3-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoate can be compared with other similar compounds such as Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate . The presence of different substituents (e.g., methoxy vs. fluoro) can significantly alter the chemical properties and biological activities of these compounds. The unique combination of functional groups in this compound makes it distinct and potentially more suitable for certain applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in organic synthesis, biology, medicine, and industry. Further research into its properties and applications may uncover new uses and enhance our understanding of its mechanisms of action.

Properties

IUPAC Name

methyl 3-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-4-19-17(20)13-7-5-6-12(8-13)14-9-15(18(21)23-3)11-16(10-14)22-2/h5-11H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAAQRNTUAYGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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